

Application Notes & Protocols for Neolitsine Research

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Neolitsine** is a naturally occurring compound with the molecular formula C₁₉H₁₇NO₄[1]. While its fundamental chemical and physical properties are cataloged, detailed and validated analytical methods and biological activity profiles are not extensively published. These application notes provide a comprehensive framework and standardized protocols for researchers engaged in the qualitative and quantitative analysis of **Neolitsine**, as well as for preliminary biological screening. The methodologies outlined herein are based on established analytical techniques such as HPLC, NMR, and Mass Spectrometry, and are designed to serve as a robust starting point for method development and validation in a research or drug development setting.

Physicochemical Properties and Analytical Standards

An analytical standard is a highly purified compound used as a reference material in qualitative and quantitative analysis, ensuring the accuracy and reliability of measurements[2]. For **Neolitsine** research, a well-characterized standard is essential for confirming identity, purity, and concentration in experimental samples.

Table 1: Physicochemical Properties of **Neolitsine**



Property	Value	Reference
Molecular Formula	C19H17NO4	[1]
Molecular Weight	323.3 g/mol	[1]
Exact Mass	323.11575802 Da	[1]
IUPAC Name	(12S)-13-methyl-5,7,19,21- tetraoxa-13- azahexacyclo[10.10.1.0 ² ,1 ⁰ .0 ⁴ ,8 .0 ¹⁶ ,2 ³ .0 ¹⁸ ,2 ²]tricosa- 1(23),2,4(8),9,16,18(22)- hexaene	[1]

| CAS Number | 2466-42-4 |[1] |

Analytical Methodologies and Protocols High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Analysis

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the separation, quantification, and purity assessment of organic molecules. The following protocol provides a starting point for developing a robust HPLC method for **Neolitsine**.

Experimental Protocol: RP-HPLC Method for Neolitsine

- Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
- Chromatographic Conditions (Recommended Starting Point):
 - Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 μm particle size)[3].
 - Mobile Phase: Isocratic elution with a mixture of Acetonitrile and water (e.g., 60:40 v/v).
 The ratio should be optimized for best peak shape and retention time.
 - Flow Rate: 1.0 mL/min[4].



- Column Temperature: 25 °C[5].
- Detection Wavelength: Scan for **Neolitsine**'s UV absorbance maxima to determine the optimal wavelength. A common starting wavelength for aromatic compounds is 220 nm[4].
- Injection Volume: 20 μL[5].
- Preparation of Standard Solutions:
 - Prepare a stock solution of **Neolitsine** analytical standard (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
 - Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 μg/mL).
- Sample Preparation:
 - Dissolve the experimental sample in the mobile phase to a concentration within the calibration range.
 - Filter the sample through a 0.45 μm syringe filter before injection.
- Analysis and Quantification:
 - Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
 - Determine the concentration of **Neolitsine** in the experimental sample by interpolating its peak area from the calibration curve.

Table 2: Example HPLC Method Validation Parameters



Parameter	Specification	Example Value	Reference
Linearity (r²)	≥ 0.999	0.9995	[6]
Limit of Detection (LOD)	Signal-to-Noise Ratio of 3:1	0.85 μg/mL	[3]
Limit of Quantitation (LOQ)	Signal-to-Noise Ratio of 10:1	2.55 μg/mL	[3]
Accuracy (% Recovery)	95 - 105%	98.5 - 101.2%	[3]

| Precision (% RSD) | ≤ 2% | 1.5% |[6] |

HPLC Analysis Workflow for **Neolitsine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed chemical structure of molecules[7]. ¹H and ¹³C NMR spectra provide information on the connectivity and chemical environment of atoms.

Experimental Protocol: NMR Sample Preparation

- Sample Purity: Ensure the **Neolitsine** sample is of high purity (>95%) to obtain clean spectra.
- Solvent Selection: Dissolve 5-10 mg of **Neolitsine** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Sample Filtration: Transfer the solution to a 5 mm NMR tube, filtering if necessary to remove any particulate matter.



Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). These techniques help in assigning the complex structure of natural products[8].

Table 3: Template for **Neolitsine** NMR Data Reporting

Atom Position	¹H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
C-1	Experimental Value	Experimental Value
C-2	Experimental Value	Experimental Value

| CH₃ | Experimental Value | Experimental Value |

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